molecular formula C10H16Cl2FN3 B3015208 1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride CAS No. 2126160-39-0

1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride

Cat. No.: B3015208
CAS No.: 2126160-39-0
M. Wt: 268.16
InChI Key: FMJIFHKVDGNGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride” is a compound that contains a fluoropyridine moiety. Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Synthesis Analysis

The synthesis of fluoropyridines is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a fluoropyridine ring attached to a diazepane ring. Fluoropyridines have interesting properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .


Chemical Reactions Analysis

The chemical reactions involving fluoropyridines can be complex due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues .

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Alonso et al. (2020) discusses the synthesis and structural analysis of diazepines, including those with fluoro-substituents. Their work provides insights into the chemical behavior and properties of these compounds, which may include 1-(3-Fluoropyridin-2-yl)-1,4-diazepane dihydrochloride (David Núñez Alonso et al., 2020).

Applications in Organic Chemistry

  • Research on N-halogeno compounds, including the synthesis of electrophilic fluorinating agents derived from nitrogen heterocycles, sheds light on the potential role of such compounds in organic synthesis and chemical reactions (R. Banks et al., 1997).

Pharmaceutical Research

  • The development of radiotracers for imaging Pim kinases in cancer research, involving compounds like CX-6258, highlights the potential biomedical applications of diazepanes in diagnostics and therapeutic monitoring (Min Wang et al., 2015).

Materials Science

  • The synthesis of novel benzodiazepine molecules and their interactions with diorganotin(IV) chlorides, as explored by Garoufis et al. (2015), indicates potential applications in materials science, particularly in the development of new materials with specific chemical properties (A. Garoufis et al., 2015).

Future Directions

The future directions in the study of fluoropyridines involve the development of new synthetic methods and the exploration of their biological applications . Fluoropyridines present a special interest as potential imaging agents for various biological applications .

Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)-1,4-diazepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3.2ClH/c11-9-3-1-5-13-10(9)14-7-2-4-12-6-8-14;;/h1,3,5,12H,2,4,6-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJIFHKVDGNGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=CC=N2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.